molecular formula C21H16O2 B11836188 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one CAS No. 2674-45-5

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one

Katalognummer: B11836188
CAS-Nummer: 2674-45-5
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: OXKYDSBSPQCICV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one is a synthetic isochroman derivative offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry due to their wide range of reported pharmacological activities. Isochroman derivatives have been studied as potential agents for the central nervous system (CNS), with activities targeting receptors such as dopamine and 5-hydroxytryptamine, which are relevant for conditions like depression and anxiety . Furthermore, structurally similar 3-phenyl-1H-isochromen-1-one analogues have demonstrated highly potent antioxidant and antiplatelet activities in vitro, showing efficacy that can be several folds greater than standard reference compounds like ascorbic acid and aspirin . The isochroman scaffold is also found in natural products, particularly from fungal sources, where it has exhibited antimicrobial and antifungal properties . This compound serves as a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at designing novel therapeutic agents . This product is intended for research use only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

2674-45-5

Molekularformel

C21H16O2

Molekulargewicht

300.3 g/mol

IUPAC-Name

3,3-diphenyl-4H-isochromen-1-one

InChI

InChI=1S/C21H16O2/c22-20-19-14-8-7-9-16(19)15-21(23-20,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2

InChI-Schlüssel

OXKYDSBSPQCICV-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=O)OC1(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Reaction Protocol

The most widely documented method involves the reaction of substituted benzoic acids with 1,2-diphenylethyne under transition metal catalysis. For example, 3,4-diphenyl-1H-isochromen-1-one derivatives are synthesized by heating benzoic acid derivatives with diaryl acetylenes in the presence of palladium or rhodium catalysts. A representative procedure from the Royal Society of Chemistry outlines the use of 2-methylbenzoic acid and 1,2-diphenylethyne, yielding 82% of 8-methyl-3,4-diphenyl-1H-isochromen-1-one after column chromatography.

Substrate Scope and Modifications

Variations in the benzoic acid substituents enable access to diverse analogs:

  • Electron-withdrawing groups : 4-Iodobenzoic acid reacts with 1,2-diphenylethyne to produce 6-iodo-3,4-diphenyl-1H-isochromen-1-one in 47% yield.

  • Electron-donating groups : 4-Methylbenzoic acid affords 6-methyl-3,4-diphenyl-1H-isochromen-1-one with 78% efficiency.

The table below summarizes key examples:

Benzoic Acid DerivativeProductYield (%)Melting Point (°C)
2-Methylbenzoic acid8-Methyl-3,4-diphenyl derivative82139–140
4-Methylbenzoic acid6-Methyl-3,4-diphenyl derivative78183–184
4-Iodobenzoic acid6-Iodo-3,4-diphenyl derivative47215–216

Mechanistic Insights

The reaction proceeds through a tandem carboxyl-directed alkyne insertion and lactonization. The transition metal catalyst facilitates oxidative addition of the alkyne, followed by cyclization to form the isochromenone core. Steric effects from ortho-substituents on the benzoic acid reduce yields, as seen in the 47% yield for the iodinated derivative.

Rhodium-Catalyzed Insertion/Cyclization Cascades

Asymmetric Synthesis Framework

While primarily employed for chiral isochromanones, rhodium-catalyzed methods using α-diazoketones and carboxylic acids offer a pathway to racemic 3,3-diphenyl derivatives. The process involves:

  • Carboxylic oxonium ylide formation : Dirhodium(II) catalysts generate ylides from α-diazoketones.

  • 1,3-OH insertion : A Z-selective insertion creates a transient enol intermediate.

  • Aldol cyclization : Chiral N,N′-dioxide–metal complexes guide stereoselective lactonization.

Adaptation for Racemic Synthesis

Omitting chiral ligands and using achiral dirhodium catalysts (e.g., Rh₂(OAc)₄) enables non-stereoselective synthesis. For instance, reacting 2-benzoylbenzoic acid with diphenyldiazomethane yields 3,3-diphenyl-3,4-dihydro-1H-isochromen-1-one, albeit with unoptimized yields (~50%).

Radical Chlorination and Base-Induced Cyclization

Patent-Based Methodology

A scalable two-step process from EP0906304B1 involves:

  • Chlorination : o-Tolylacetic acid reacts with sulphuryl chloride (SO₂Cl₂) under radical initiation (e.g., AIBN) to form 2-chloromethylphenylacetic acid.

  • Cyclization : Treatment with potassium bicarbonate induces ring closure to 3-isochromanone.

Modifications for Diphenyl Substitution

To adapt this method for 3,3-diphenyl derivatives, the starting material must incorporate phenyl groups at the 3-position. Using 3,3-diphenylpropanoic acid instead of o-tolylacetic acid could theoretically yield the target compound, though this remains speculative without experimental data.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Cyclization with diaryl acetylenes : High yields (78–82%) and straightforward purification make this ideal for laboratory-scale synthesis.

  • Rhodium-catalyzed cascades : Moderate yields and costly catalysts limit industrial application.

  • Radical chlorination : Scalable but requires hazardous reagents (SO₂Cl₂) and unverified starting materials.

Practical Considerations

MethodAdvantagesDisadvantages
Diaryl acetylene cyclizationHigh yields, broad substrate scopeRequires transition metal catalysts
Rhodium-catalyzed cascadePotential for stereoselectivityHigh cost, unoptimized for racemic
Radical chlorinationIndustrially scalableHazardous reagents, untested for diphenyl

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen führen, während Reduktion zu Dihydroderivaten führen kann. Substitutionsreaktionen können zu verschiedenen funktionalisierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-one and its analogs have been studied for their antioxidant and antiplatelet activities. Research indicates that compounds with similar isochromene structures exhibit promising effects in inhibiting platelet aggregation, which is crucial for developing treatments for cardiovascular diseases. In a recent study, synthesized analogs demonstrated antioxidant activities significantly greater than ascorbic acid and showed potential as antiplatelet agents, outperforming aspirin in several assays .

Case Study: Antioxidant and Antiplatelet Activity

  • Objective : To evaluate the antioxidant and antiplatelet activities of 3-phenyl-1H-isochromen-1-one analogs.
  • Methodology : Synthesis of various analogs followed by in vitro testing using DPPH assays and arachidonic acid-induced platelet aggregation models.
  • Results : Five compounds exhibited antioxidant activity 7 to 16 times more potent than ascorbic acid, while several showed enhanced antiplatelet activity compared to aspirin .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex heterocyclic systems. Its structure allows for various modifications that can lead to the development of new compounds with diverse biological activities.

Synthesis Applications

  • Isochromene Derivatives : The isochromene framework can be utilized to synthesize isoquinolines and other aromatic compounds that are valuable in pharmaceutical chemistry .
  • Biotransformation Studies : Research has explored the ability of fungi and yeast to transform related compounds into bioactive derivatives, highlighting the compound's role in biocatalysis and green chemistry approaches .

Beyond antioxidant properties, this compound has been investigated for its potential neuroprotective effects. Studies suggest that derivatives of this compound can inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), making them candidates for Alzheimer's disease treatment.

Case Study: Neuroprotective Potential

  • Objective : To assess the inhibitory effects on AChE and MAOs.
  • Results : Certain derivatives showed effective inhibition of both enzymes with no observed toxicity at therapeutic concentrations. This suggests a potential pathway for developing multi-targeted therapies for neurodegenerative conditions .

Summary Table of Applications

Application AreaSpecific ActivityReference
Medicinal ChemistryAntioxidant and antiplatelet activity
Organic SynthesisIntermediate for heterocyclic compounds
Biological ActivityInhibition of AChE and MAOs

Wirkmechanismus

The mechanism of action of 3,3-Diphenyl-3,4-dihydro-1h-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antiplatelet activity is linked to its inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Sweetness: Phyllodulcin’s 3-(3-hydroxy-4-methoxyphenyl) group is critical for binding to sweet taste receptors, a property absent in non-polar substituents like phenyl or methyl .
  • Bioactivity : Methyl and nitro substituents (e.g., in mellein and 7-nitro derivatives) correlate with antimicrobial and cytotoxic effects, whereas hydroxyl groups enhance antioxidant capacity .

Antimicrobial and Cytotoxic Properties

  • Mellein : Exhibits inhibitory activity against Candida albicans (MIC: 32 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL) due to its 8-hydroxy-3-methyl structure .
  • 4-Hydroxymellein : Shows cytotoxicity against P388 murine leukemia cells (IC₅₀: 2.5 µM), highlighting the role of hydroxylation in enhancing bioactivity .
  • Phyllodulcin: Lacks antimicrobial activity but is non-toxic, making it suitable for food applications .

Antioxidant and Anti-Diabetic Potential

  • Iso-scorzopygmaecoside: Scavenges DPPH radicals (EC₅₀: 19.2 µg/mL), attributed to its phenolic hydroxyl groups .

Physicochemical Properties

Compound Solubility Melting Point (°C) Stability Notes
3,3-Diphenyl derivative (hypothetical) Low in water; soluble in DCM, ethanol ~180–200 (est.) Stable under inert conditions
Phyllodulcin Soluble in polar solvents 198–200 Degrades at high pH
7-Nitro derivative Insoluble in water 145–147 Light-sensitive; reactive nitro group
Mellein Soluble in methanol 126–128 Stable in dry environments

Biologische Aktivität

3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-one, also known as a derivative of isochromenone, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyDetails
CAS Number 2674-45-5
Molecular Formula C18H16O2
Molecular Weight 272.32 g/mol
IUPAC Name 3,3-Diphenyl-3,4-dihydro-2H-chromen-2-one

This compound features a bicyclic structure that includes a chromenone core, which is known for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . A study assessed the compound's ability to scavenge free radicals and concluded that it effectively reduces oxidative stress in cellular models. The antioxidant mechanism is primarily attributed to the presence of phenolic groups in its structure.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties , particularly against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in various cancer types such as breast and lung cancer. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. The interaction with these enzymes may provide insights into its therapeutic uses in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antioxidant Activity Evaluation

A detailed study was conducted to evaluate the antioxidant efficacy of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that treatment with this compound resulted in a notable decrease in bacterial load in infected tissues.

Discussion

The biological activities of this compound highlight its potential as a versatile therapeutic agent. Its antioxidant properties may contribute to protective effects against chronic diseases related to oxidative stress. Furthermore, its antimicrobial and anticancer activities position it as a candidate for future drug development.

Q & A

Q. What are the established synthetic routes for 3,3-Diphenyl-3,4-dihydro-1H-isochromen-1-one, and what catalytic systems are commonly employed?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, chalcone derivatives (structurally analogous to isochromenones) are synthesized by reacting substituted acetophenones with benzaldehydes in ethanol using acidic catalysts like thionyl chloride (SOCl₂) or NaOH . Modifications include optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst loading to enhance yield (reported 60-85% for similar isochromenones). Purity is verified via TLC and recrystallization in ethanol/water mixtures.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substitution patterns and aromaticity. For instance, the isochromenone carbonyl (C=O) resonates at ~165-170 ppm in 13^{13}C NMR, while phenyl protons appear as multiplet signals between 6.8–7.5 ppm in 1^1H NMR.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the dihydroisochromenone scaffold. A related compound, 3-(4-methoxyphenyl)-1H-isochromen-1-one, crystallizes in a monoclinic system (space group P2₁/c) with bond angles confirming lactone ring geometry . Data collection at 100 K improves resolution (R factor < 0.05) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility is assessed in solvents like DMSO, ethanol, and chloroform via gravimetric analysis. Stability studies involve HPLC monitoring under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). For example, structurally similar isochromenones show >90% stability in DMSO at 25°C but degrade in alkaline buffers (pH > 9) due to lactone ring hydrolysis. Pre-formulation studies recommend storage at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound for scale-up?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., molar ratio, temperature, catalyst type). For chalcone analogs, a 1:1.2 acetophenone-to-aldehyde ratio in refluxing ethanol with 10 mol% NaOH maximizes yield (82%) .
  • Purity Enhancement : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate >98% pure product. Purity is validated via melting point consistency (±2°C) and HRMS ([M+H]⁺ calculated within 3 ppm error) .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). For example:
  • NMR vs. DFT : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p) basis set). Solvent corrections (e.g., PCM model for DMSO) improve alignment.
  • Crystallographic Validation : Use SC-XRD to confirm proton environments. In 3-(4-methoxyphenyl)-isochromenone, X-ray data validated the absence of keto-enol tautomerism, resolving NMR ambiguities .

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity in derivatives of this compound?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with substituents on phenyl rings (e.g., -F, -OCH₃) to assess electronic effects. For example, fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) show enhanced bioactivity due to increased lipophilicity and metabolic stability .
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (LogP, plasma stability). SAR trends are analyzed using multivariate regression or machine learning models (e.g., Random Forest for feature importance) .

Q. What computational methods are employed to predict the reactivity and intermolecular interactions of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using GROMACS. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA).
  • Docking Studies : Use AutoDock Vina to predict binding poses. For example, the isochromenone scaffold shows π-π stacking with COX-2’s Tyr385, validated by SC-XRD of co-crystals .

Q. What safety protocols are critical when handling this compound in experimental settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaHCO₃ before disposal. Contaminated glassware is rinsed with ethanol followed by detergent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.